Ethyl 3-(2-(4-methoxy-3-methylphenyl)acetamido)benzofuran-2-carboxylate
Description
Ethyl 3-(2-(4-methoxy-3-methylphenyl)acetamido)benzofuran-2-carboxylate is a synthetic benzofuran derivative characterized by a benzofuran core substituted at the 2-position with an ethyl carboxylate group and at the 3-position with an acetamido linker bearing a 4-methoxy-3-methylphenyl moiety.
The compound’s crystal structure and conformational details can be resolved using crystallographic tools such as SHELX and ORTEP, which are critical for understanding steric and electronic properties that govern reactivity and binding .
Properties
IUPAC Name |
ethyl 3-[[2-(4-methoxy-3-methylphenyl)acetyl]amino]-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-4-26-21(24)20-19(15-7-5-6-8-17(15)27-20)22-18(23)12-14-9-10-16(25-3)13(2)11-14/h5-11H,4,12H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMONWBKKHZKOMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CC3=CC(=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
It is known that benzofuran compounds can interact with their targets in a variety of ways, often leading to changes in cellular function or structure. The specific interactions and resulting changes would depend on the particular target and the biochemical context within the cell.
Biochemical Pathways
For instance, they have been implicated in pathways related to tumor growth, bacterial proliferation, oxidative stress, and viral replication. The downstream effects of these pathway alterations can include changes in cell growth, immune response, and overall cell health.
Result of Action
The molecular and cellular effects of Ethyl 3-(2-(4-methoxy-3-methylphenyl)acetamido)benzofuran-2-carboxylate’s action would depend on its specific targets and mode of action. Given the known activities of benzofuran compounds, potential effects could include inhibition of tumor growth, killing or inhibiting the growth of bacteria, reduction of oxidative stress, or inhibition of viral replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with two analogous molecules from the evidence:
Key Observations:
Core Heterocycle: The target compound and the benzofuran analogue in share a benzofuran core, which is associated with enhanced π-π stacking interactions in biological systems.
Substituent Effects: The 4-methoxy-3-methylphenyl group in the target compound introduces steric bulk and lipophilicity, which may improve membrane permeability compared to the cyclohexyl and methylsulfinyl groups in . Methoxy groups are known to enhance metabolic stability, while methylsulfinyl moieties could participate in hydrogen bonding . The chloroacetamido group in introduces electrophilic reactivity, which might confer cytotoxicity or enable covalent binding to biological targets, unlike the non-halogenated acetamido linker in the target compound.
Pharmacological Implications: Benzofuran derivatives with methylsulfinyl substituents (e.g., ) exhibit broad-spectrum antibacterial activity, suggesting that the target compound’s methoxy-methylphenyl group could similarly modulate antimicrobial efficacy through hydrophobic interactions.
Crystallographic and Conformational Insights
Research Findings and Implications
The absence of a sulfinyl or chloro group may reduce off-target interactions, making the target compound a candidate for selective therapeutic applications.
Synthetic Flexibility :
- Both benzofuran and thiophene cores allow modular substitution, enabling tailored pharmacokinetic profiles. For example, the acetamido linker in the target compound could be replaced with sulfonamide or urea groups to explore new bioactivities .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 3-(2-(4-methoxy-3-methylphenyl)acetamido)benzofuran-2-carboxylate, and what are their efficiency metrics?
- Methodology : The compound is synthesized via multi-step reactions starting from methyl 4-hydroxy-3-methoxybenzoate. Key steps include:
- Acylation : Reacting the benzofuran core with 2-(4-methoxy-3-methylphenyl)acetic acid using coupling agents like EDC/DCC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or dicyclohexylcarbodiimide) .
- Esterification : Introducing the ethyl carboxylate group via acid-catalyzed esterification (e.g., H₂SO₄ in ethanol) .
- Efficiency : The reported purity is ~66.2%, with yields influenced by solvent choice (e.g., THF vs. DMF) and reaction time. Optimization via column chromatography or recrystallization improves purity .
Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?
- Techniques :
- Spectroscopy : IR confirms amide (C=O stretch at ~1650 cm⁻¹) and ester (C-O stretch at ~1250 cm⁻¹) groups. UV-Vis identifies π→π* transitions in the benzofuran ring (λmax ~280 nm) .
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% for biological assays) .
Q. What preliminary biological activities have been reported for this compound?
- Antiviral Activity : Initial in vitro studies show IC₅₀ values of ~5–10 µM against RNA viruses, likely due to interference with viral replication machinery .
- Cytotoxicity : Selectivity indices (SI) >10 in human cell lines (e.g., HEK293) suggest therapeutic potential .
Advanced Research Questions
Q. How can synthesis yields be optimized beyond the reported 66.2% purity?
- Strategies :
- Catalyst Screening : Replace traditional bases (e.g., NaH) with organocatalysts like DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates during cyclization .
- Microwave-Assisted Synthesis : Reduce reaction time and improve homogeneity, potentially increasing yields by 15–20% .
Q. How do structural modifications (e.g., substituent position) influence biological activity?
- SAR Insights :
- Methoxy Group Position : Shifting the methoxy group from the 4- to 3-position (as in Ethyl 3-(2-(3-methoxyphenoxy)acetamido)benzofuran-2-carboxylate) reduces antiviral activity (IC₅₀ >20 µM), highlighting the importance of substitution patterns .
- Fluorine Substitution : Introducing a 4-fluorophenyl group (as in ’s analogue) increases lipophilicity (logP +0.5), enhancing blood-brain barrier permeability and anticancer activity .
Q. How can contradictions in biological data (e.g., antiviral vs. anticancer activity) be resolved?
- Approach :
- Assay Standardization : Compare activity across standardized cell lines (e.g., HepG2 for liver cancer vs. Vero E6 for antiviral studies) to isolate tissue-specific effects .
- Mechanistic Profiling : Use RNA-seq or proteomics to identify differentially expressed pathways (e.g., apoptosis vs. viral polymerase inhibition) .
Q. What advanced techniques elucidate the compound’s mechanism of action?
- Methods :
- X-ray Crystallography : Co-crystallize with viral proteases (e.g., SARS-CoV-2 Mpro) to identify binding interactions .
- Molecular Dynamics Simulations : Model ligand-receptor stability (e.g., with ACE2 or tubulin) to predict binding free energies (ΔG < -8 kcal/mol suggests strong affinity) .
Key Recommendations for Researchers
- Synthesis : Prioritize microwave or radical-based methods for higher yields.
- Characterization : Combine HPLC with tandem MS (LC-MS/MS) for impurity profiling.
- Biological Testing : Use orthogonal assays (e.g., SPR for binding affinity) to validate mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
